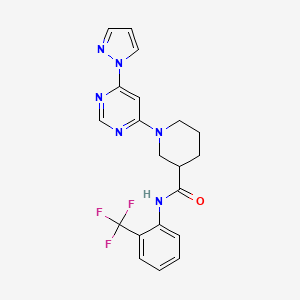

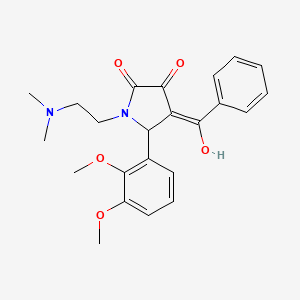

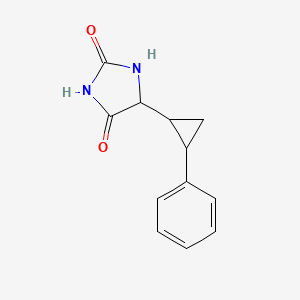

![molecular formula C21H16FN5O4S B2608112 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-90-0](/img/structure/B2608112.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Applications

Compounds with structural similarities to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been investigated for their anti-inflammatory and analgesic properties. For instance, celecoxib derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antioxidant and Organ-Specific Protective Effects

Thiazolo[3,2-b]-1,2,4-triazoles have been examined for their ability to prevent ethanol-induced oxidative stress in liver and brain tissues. Certain derivatives demonstrated significant protective effects against peroxidative injury in these tissues, indicating their potential utility in managing conditions associated with oxidative stress (G. Aktay et al., 2005).

Diagnostic Imaging Probes

Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates and demonstrated significant potential as PET agents for detecting β-amyloid plaques in the living human brain, highlighting their application in diagnostic imaging and Alzheimer's disease research (M. Cui et al., 2012).

Anticancer Agents

A new series of compounds incorporating thiophene and pyrazolyl-thiazole moieties have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some of these compounds revealed promising activities, suggesting their potential as anticancer agents (Sobhi M. Gomha et al., 2016).

Mécanisme D'action

Target of Action

The compound contains a benzodioxol group and a triazolothiazole group. Compounds with these groups are often associated with a wide range of biological activities, including anticancer , antiviral , and anti-inflammatory effects . .

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been shown to interact with various cellular targets leading to changes in cell function .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Similar compounds have been shown to have effects on cell proliferation and apoptosis .

Analyse Biochimique

Biochemical Properties

N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is competitive, meaning the compound binds to the active site of the enzyme, preventing the natural substrate from binding. Additionally, the compound interacts with various proteases, which are enzymes that break down proteins . These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammation and apoptosis . It also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels.

Molecular Mechanism

The molecular mechanism of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the arachidonic acid pathway, leading to reduced production of inflammatory mediators . Additionally, it can affect the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to plasma proteins, affecting its distribution and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of N’-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFACJKQYADEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

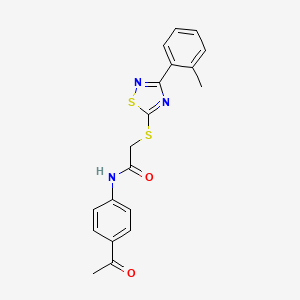

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

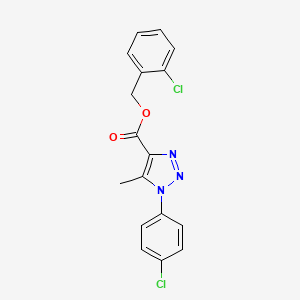

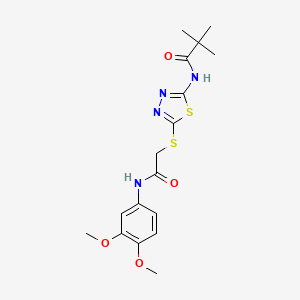

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

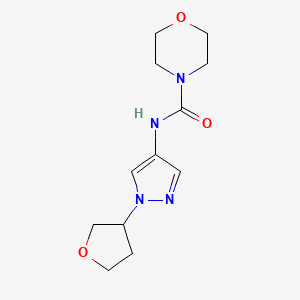

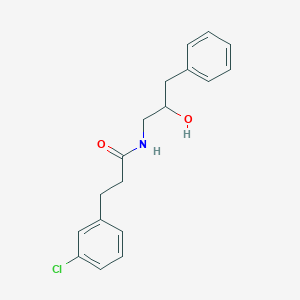

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)

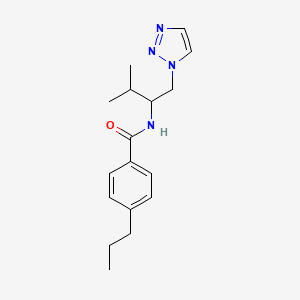

![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)